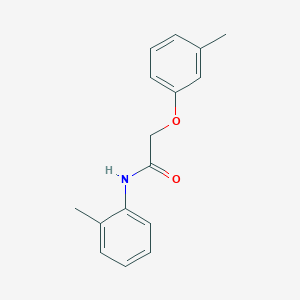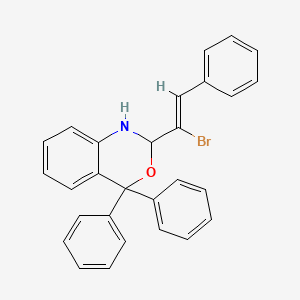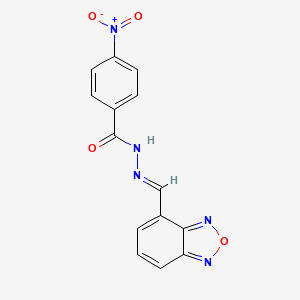![molecular formula C15H17NO6 B3820811 2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)
2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione
Overview
Description
Synthesis Analysis
The synthesis of Meldrum’s acid involves a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid . The synthesis of the specific compound you mentioned might involve additional steps to incorporate the morpholinyl and furyl groups, but detailed information is not available.Molecular Structure Analysis
The molecular structure of Meldrum’s acid consists of a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O−(C(CH3)2)−O−(C=O)−(CH2)−(C=O)−] . The specific compound you mentioned would have additional groups attached to this core structure.Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids . The specific compound you mentioned might participate in similar reactions, but detailed information is not available.Physical And Chemical Properties Analysis
Meldrum’s acid is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with the release of carbon dioxide and acetone . The specific compound you mentioned might have similar physical and chemical properties, but detailed information is not available.Mechanism of Action
The mechanism of action of Meldrum’s acid in chemical reactions often involves the loss of a hydrogen ion from the methylene (CH2) in the ring, which creates a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen . The resulting anion is stabilized by resonance . The specific compound you mentioned might behave similarly in chemical reactions, but detailed information is not available.
properties
IUPAC Name |
2,2-dimethyl-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-15(2)21-13(17)11(14(18)22-15)9-10-3-4-12(20-10)16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJPPRYMGPIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)N3CCOCC3)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Morpholinofurfurylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



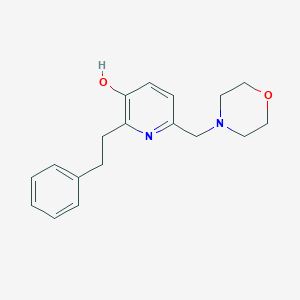
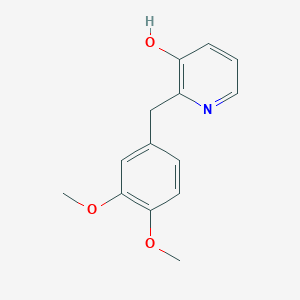
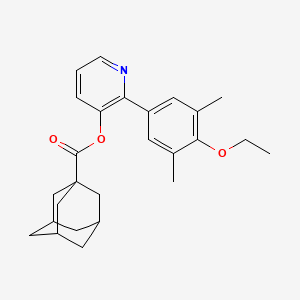
![16-(isopropoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820757.png)
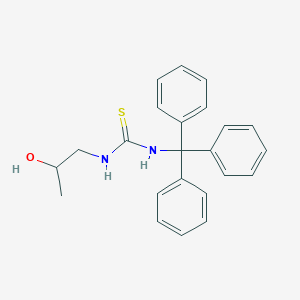
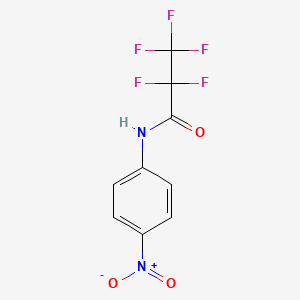
![2-(1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B3820792.png)
![2-{1-(4-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3820800.png)
